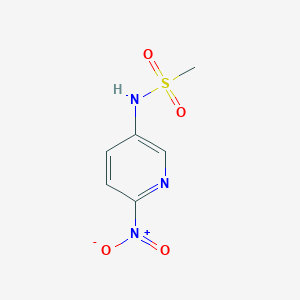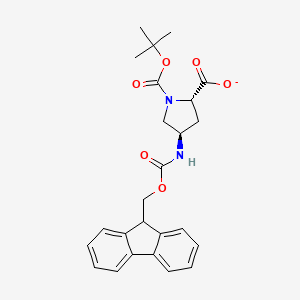
N-(6-nitropyridin-3-yl)methanesulfonamide
Descripción general
Descripción
N-(6-nitropyridin-3-yl)methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a methanesulfonamide group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitropyridin-3-yl)methanesulfonamide typically involves the nitration of pyridine derivatives followed by sulfonamide formation. One common method involves the nitration of 3-pyridylmethanol to form 6-nitro-3-pyridylmethanol, which is then converted to the corresponding sulfonamide using methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonamide formation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-nitropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Aplicaciones Científicas De Investigación
N-(6-nitropyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(6-nitropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer drug development .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-amino-pyridin-3-yl)-methanesulfonamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(6-chloro-pyridin-3-yl)-methanesulfonamide: A substituted derivative with a chloro group.
Uniqueness
N-(6-nitropyridin-3-yl)methanesulfonamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the nitro group plays a critical role in the compound’s activity .
Propiedades
Fórmula molecular |
C6H7N3O4S |
|---|---|
Peso molecular |
217.21 g/mol |
Nombre IUPAC |
N-(6-nitropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7N3O4S/c1-14(12,13)8-5-2-3-6(7-4-5)9(10)11/h2-4,8H,1H3 |
Clave InChI |
BABPGUYSYWQNLS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CN=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B8581432.png)
![5-Chloro-4-nitrotetrazolo[1,5-a]quinoline](/img/structure/B8581435.png)


![3-{4-[(Pyridin-3-yl)methyl]phenyl}prop-2-en-1-ol](/img/structure/B8581465.png)


![2-(3-Chloro-propyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8581477.png)


